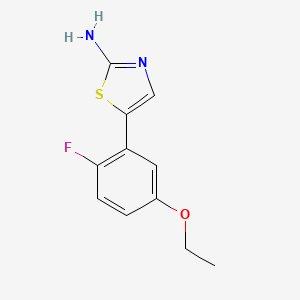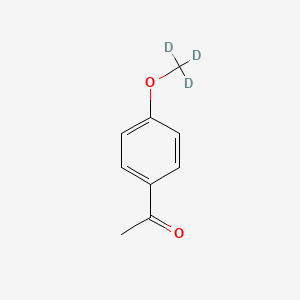![molecular formula C45H41N5O8 B14771408 [(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate is a complex organic compound with significant applications in biomedical research. It is known for its role in the synthesis of nucleic acids and its potential in cancer research due to its ability to target specific cellular pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups such as tert-butyldimethylsilyl (TBDMS) to protect hydroxyl groups.
Coupling Reactions: Coupling of the protected nucleoside with benzoyl chloride under basic conditions to form the benzoate ester.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions, including temperature, solvent choice, and reagent purity. The process typically involves large-scale synthesis in batch reactors, followed by purification using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex nucleoside analogs.
Biology: Studied for its role in DNA and RNA synthesis.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting specific cellular pathways involved in tumor growth.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit or activate these enzymes, thereby affecting the replication and transcription processes. The pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways in cancer cells.
Comparación Con Compuestos Similares
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate is unique due to its specific structure and functional groups, which confer distinct reactivity and biological activity. Similar compounds include:
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate: Another nucleoside analog with similar applications in nucleic acid synthesis.
N6-benzoyl-5’-(4,4’-dimethoxytrityl)-2’-benzoyl-2’,3’-seco-adenosine-3’-cyanoethyl phosphoramidite: Used in oligonucleotide synthesis with comparable reactivity.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C45H41N5O8 |
|---|---|
Peso molecular |
779.8 g/mol |
Nombre IUPAC |
[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate |
InChI |
InChI=1S/C45H41N5O8/c1-54-36-22-18-34(19-23-36)45(33-16-10-5-11-17-33,35-20-24-37(55-2)25-21-35)57-27-38(26-51)58-39(28-56-44(53)32-14-8-4-9-15-32)50-30-48-40-41(46-29-47-42(40)50)49-43(52)31-12-6-3-7-13-31/h3-25,29-30,38-39,51H,26-28H2,1-2H3,(H,46,47,49,52)/t38-,39+/m0/s1 |
Clave InChI |
XJEWSDBNCLUBMJ-ZESVVUHVSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H](CO)O[C@H](COC(=O)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)OC(COC(=O)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


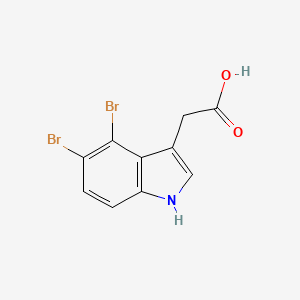
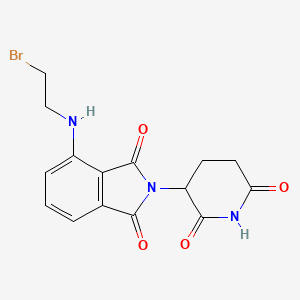

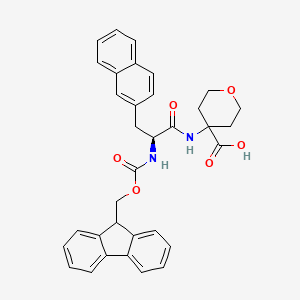
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)

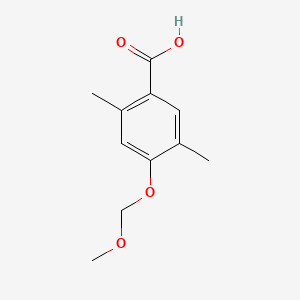
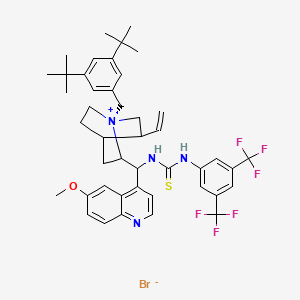
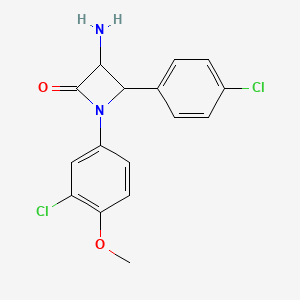
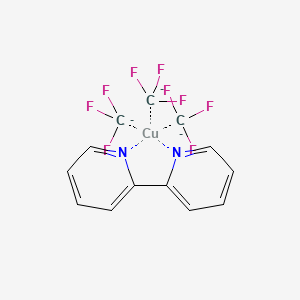
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)

